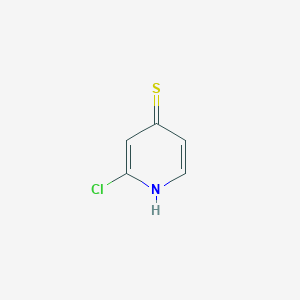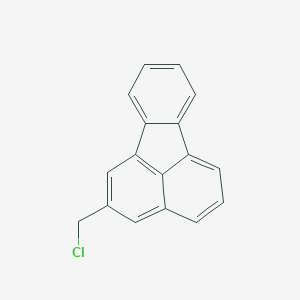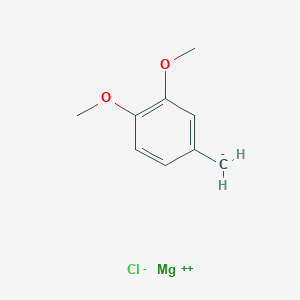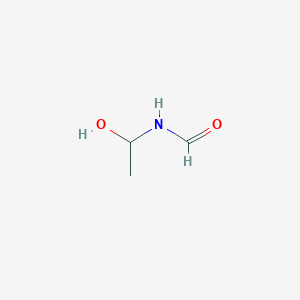
Formamide, N-(1-hydroxyethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Formamide, N-(1-hydroxyethyl)- is a chemical compound that is commonly used in scientific research applications. It is a clear, colorless liquid that is soluble in water and has a faint odor. Formamide is used in various laboratory experiments due to its unique properties and characteristics.
作用机制
Formamide acts as a denaturant for nucleic acids by disrupting the hydrogen bonds between the base pairs of the DNA double helix. This leads to the separation of the two strands of DNA, allowing for the analysis of individual strands. Formamide also disrupts the secondary and tertiary structures of proteins, leading to their denaturation.
生化和生理效应
Formamide can have both biochemical and physiological effects on living organisms. It can cause irritation to the skin, eyes, and respiratory tract. Prolonged exposure to formamide can lead to liver and kidney damage, as well as reproductive and developmental toxicity. Ingestion of formamide can lead to gastrointestinal distress, including nausea, vomiting, and diarrhea.
实验室实验的优点和局限性
Formamide has several advantages for laboratory experiments. It is a highly effective denaturant for nucleic acids, allowing for the separation of single-stranded DNA fragments. It is also a useful solvent for the synthesis and purification of RNA. However, formamide can be toxic to living organisms, and its use requires careful handling and disposal.
未来方向
The use of formamide in scientific research applications is likely to continue in the future. However, there is a need for further research into the potential health effects of formamide exposure. Future studies should focus on developing safer alternatives to formamide, as well as improving the efficiency of its use in laboratory experiments.
Conclusion
Formamide, N-(1-hydroxyethyl)- is a valuable chemical compound in scientific research applications. It is widely used as a denaturant for nucleic acids, as well as in the synthesis and purification of RNA. However, its use requires careful handling due to its potential health effects. Future research should focus on developing safer alternatives to formamide and improving its efficiency in laboratory experiments.
合成方法
Formamide can be synthesized by reacting formic acid with ammonia. The reaction produces formamide and water as byproducts. The reaction is exothermic and requires careful handling due to the release of heat. The synthesis of formamide can also be achieved by reacting dimethylformamide with ethylene oxide.
科学研究应用
Formamide is widely used in scientific research applications. It is commonly used as a denaturing agent for nucleic acids in gel electrophoresis. Formamide helps to denature the double-stranded DNA, allowing the separation of single-stranded DNA fragments. It is also used in the synthesis of peptides and proteins, as well as in the purification of RNA.
属性
CAS 编号 |
102904-85-8 |
|---|---|
产品名称 |
Formamide, N-(1-hydroxyethyl)- |
分子式 |
C3H7NO2 |
分子量 |
89.09 g/mol |
IUPAC 名称 |
N-(1-hydroxyethyl)formamide |
InChI |
InChI=1S/C3H7NO2/c1-3(6)4-2-5/h2-3,6H,1H3,(H,4,5) |
InChI 键 |
DTBGILDKBIBTGE-UHFFFAOYSA-N |
SMILES |
CC(NC=O)O |
规范 SMILES |
CC(NC=O)O |
同义词 |
N-(1-Hydroxyethyl)formamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



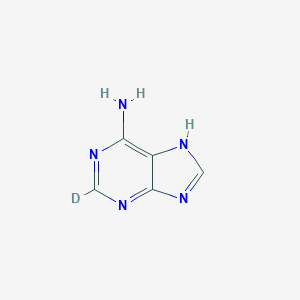
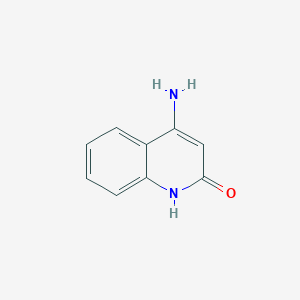
![2-[3-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B8950.png)
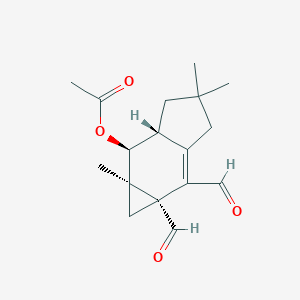
![2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile](/img/structure/B8952.png)
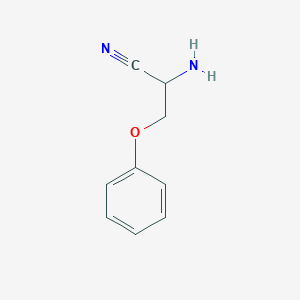
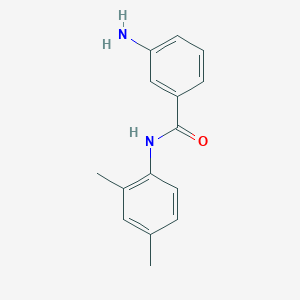
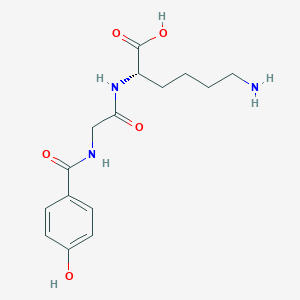
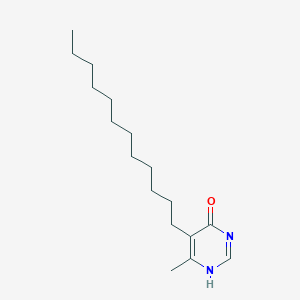
![5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-3-amine](/img/structure/B8968.png)
